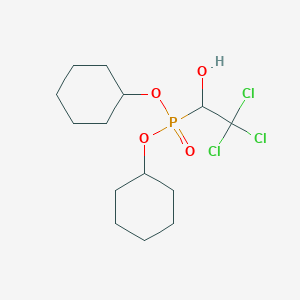
Dicyclohexyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is a chemical compound that belongs to the class of organophosphonates. It is characterized by the presence of a phosphonate group attached to a trichloro-1-hydroxyethyl moiety, with two cyclohexyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of trichloroacetaldehyde with a phosphonate ester. One common method is the reaction of trichloroacetaldehyde with dicyclohexyl phosphite under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The trichloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Dicyclohexyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphonate compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used in the formulation of pesticides and insecticides due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of dicyclohexyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves its interaction with biological molecules. It is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can disrupt nerve signal transmission, leading to paralysis and death of pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with dimethyl groups instead of cyclohexyl groups.
Trichlorfon: Another organophosphonate with similar biological activity.
Dichlorvos: A related compound used as an insecticide.
Uniqueness
Dicyclohexyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of cyclohexyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61716-77-6 |
|---|---|
Molecular Formula |
C14H24Cl3O4P |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
2,2,2-trichloro-1-dicyclohexyloxyphosphorylethanol |
InChI |
InChI=1S/C14H24Cl3O4P/c15-14(16,17)13(18)22(19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h11-13,18H,1-10H2 |
InChI Key |
ULGXSJPYVCNKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OP(=O)(C(C(Cl)(Cl)Cl)O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















